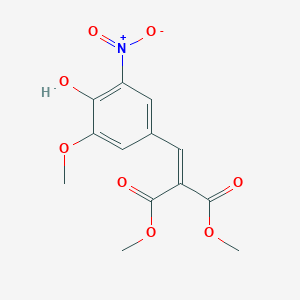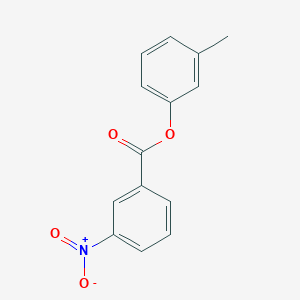![molecular formula C14H13NO4S B5861099 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene](/img/structure/B5861099.png)
1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene, also known as MSNB, is a chemical compound that belongs to the family of nitroarenes. It has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene is not fully understood. However, it has been shown to interact with various proteins and enzymes in the body. 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This property of 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene has potential applications in the treatment of Alzheimer's disease, as the inhibition of acetylcholinesterase can increase the levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene has been shown to have various biochemical and physiological effects. The compound has been shown to be toxic to various cell lines, including cancer cells. 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This property of 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene has potential applications in the development of anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene in lab experiments is its unique properties. The compound has been shown to have fluorescent properties, which make it useful as a probe in bioimaging. 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene has also been shown to have potential applications in the development of organic semiconductors.
However, 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene also has limitations for lab experiments. The compound is toxic and can pose a risk to researchers handling it. 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene is also expensive to synthesize, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene in scientific research. One potential direction is the development of 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene-based organic semiconductors for use in optoelectronics and photovoltaics. Another potential direction is the use of 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene as a fluorescent probe for the diagnosis and treatment of neurodegenerative diseases.
In addition, 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene has potential applications in the development of anticancer drugs. Further research is needed to understand the mechanism of action of 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene and to develop more efficient synthesis methods.
Conclusion:
In conclusion, 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. The compound has been used in the development of organic semiconductors, as a fluorescent probe in bioimaging, and in the development of anticancer drugs. While 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene has advantages for lab experiments, it also has limitations and potential risks. Further research is needed to fully understand the mechanism of action of 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene can be achieved through a two-step process. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with sodium nitrite in the presence of hydrochloric acid. The resulting compound is then reacted with 3-nitroaniline in the presence of sodium hydroxide to yield 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene. This method has been widely used in the synthesis of 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene due to its simplicity and high yield.
Wissenschaftliche Forschungsanwendungen
1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene has been used in various scientific research applications due to its unique properties. One of the most significant applications of 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene is in the field of organic electronics. 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene has been used as a building block for the synthesis of organic semiconductors, which have potential applications in optoelectronics and photovoltaics.
1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene has also been used as a fluorescent probe in bioimaging. The compound has been shown to selectively bind to amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's disease. This property of 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene has potential applications in the diagnosis and treatment of such diseases.
Eigenschaften
IUPAC Name |
1-[(4-methylphenyl)sulfonylmethyl]-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-11-5-7-14(8-6-11)20(18,19)10-12-3-2-4-13(9-12)15(16)17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLQNOKKOIGWRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5861019.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5861027.png)
![N-[4-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5861033.png)
![N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5861038.png)
![N'-{[5-(4-iodophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5861069.png)
![N-(4-methylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5861077.png)
![5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5861089.png)
![2,4-dichloro-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5861100.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5861101.png)



![N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)acetamide](/img/structure/B5861121.png)